N-Acetyl Zonisamide

Description

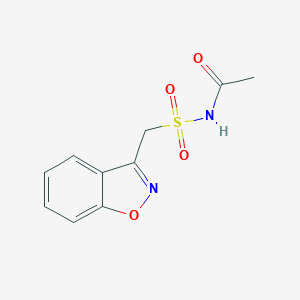

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFUTAFSEXINIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440421 | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68936-43-6 | |

| Record name | N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68936-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068936436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W578C73W1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-acetyl zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl Zonisamide: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Acetyl Zonisamide, a primary metabolite of the widely used anticonvulsant drug zonisamide, represents a key molecule in understanding the disposition and metabolic fate of its parent compound. This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and analytical quantification. As the study of drug metabolites is paramount in drug development for assessing safety, efficacy, and pharmacokinetic profiles, this document serves as a vital resource for researchers and scientists in the pharmaceutical field.

Chemical Identity and Physicochemical Properties

This compound is the product of the N-acetylation of the sulfonamide group of zonisamide. This metabolic transformation is a common pathway for drugs containing a primary sulfonamide moiety.

Chemical Structure

The chemical structure of this compound is characterized by the addition of an acetyl group to the sulfonamide nitrogen of the parent zonisamide molecule.

Molecular Formula: C₁₀H₁₀N₂O₄S[1]

Molecular Weight: 254.26 g/mol [1]

IUPAC Name: N-((1,2-benzoxazol-3-yl)methylsulfonyl)acetamide[1]

CAS Number: 68936-43-6[1]

Synonyms:

-

N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]-acetamide[1]

-

N-Acetyl-3-(sulfamoylmethyl)-1,2-benzisoxazole[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄S | [1] |

| Molecular Weight | 254.26 g/mol | [1] |

| Melting Point | 183 °C | [2] |

| Boiling Point | 271.9 °C | [2] |

| Appearance | White to off-white powder (Assumed based on parent compound) | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis of this compound

This compound is primarily formed in vivo through the metabolic N-acetylation of zonisamide. For research and reference standard purposes, chemical synthesis is necessary. A general and efficient method for the N-acylation of sulfonamides involves the use of acetic anhydride, often with a catalyst.[3][4]

General Synthetic Principle

The synthesis of this compound from zonisamide can be achieved by reacting zonisamide with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst or base.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

The following is a representative, non-validated protocol based on general methods for N-acetylation of sulfonamides.[3][4] Note: This protocol should be optimized and validated by the end-user.

Materials:

-

Zonisamide

-

Acetic Anhydride

-

Zinc Chloride (ZnCl₂) or other suitable Lewis acid catalyst[4]

-

Acetonitrile (or other suitable aprotic solvent)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine

Procedure:

-

To a solution of Zonisamide (1 equivalent) in anhydrous acetonitrile, add a catalytic amount of zinc chloride (e.g., 3 mol%).[4]

-

Add acetic anhydride (1.5-2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzisoxazole ring, the methylene protons adjacent to the sulfonyl group, and the methyl protons of the acetyl group. The sulfonamide N-H proton of zonisamide would be absent, and a new signal for the acetyl group's methyl protons would appear.[6]

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the benzisoxazole ring, the methylene carbon, the carbonyl carbon of the acetyl group, and the methyl carbon of the acetyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (amide): Around 1680-1730 cm⁻¹

-

SO₂ stretch (sulfonamide): Asymmetric and symmetric stretching bands around 1330-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

-

C-N stretch: Around 1200-1350 cm⁻¹

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and determining the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in MS/MS would likely involve cleavage of the sulfonamide bond and fragmentation of the benzisoxazole ring system.

Pharmacology and Metabolism

This compound is the primary metabolite of zonisamide, an antiepileptic drug with a broad spectrum of activity. The metabolism of zonisamide is a key aspect of its pharmacokinetic profile.

Metabolic Pathway

Zonisamide is metabolized in the liver via two main pathways:

-

N-acetylation: Zonisamide is acetylated by N-acetyl-transferases (NATs) to form this compound.[3]

-

Reductive cleavage: The benzisoxazole ring of zonisamide is reductively cleaved by cytochrome P450 3A4 (CYP3A4) to form 2-sulfamoylacetyl phenol (SMAP).

Of an administered dose of zonisamide, approximately 15% is recovered in the urine as this compound.[3]

Caption: Major metabolic pathways of zonisamide.

Pharmacological Activity

This compound is generally considered to be an inactive metabolite of zonisamide.[7] The acetylation of the sulfonamide group typically leads to a loss of the pharmacological activity observed with the parent drug. However, one source suggests that this compound may have some activity, including inhibition of carbonic anhydrase and modulation of serotonergic systems, though its mechanism is not fully understood.[2] Further research is needed to definitively characterize the pharmacological profile of this compound.

Toxicology

Specific toxicological data for this compound is limited. As it is a major metabolite of zonisamide, its toxicological profile is often considered in the context of the parent drug's safety assessment. Zonisamide itself has a well-characterized safety profile, with potential adverse effects including central nervous system effects, renal stone formation, and metabolic acidosis.[8] It is generally believed that the biotransformation products of zonisamide are not toxic.[7] However, comprehensive toxicological studies specifically on this compound would be necessary for a complete safety evaluation.

Analytical Methodologies

The quantification of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies of zonisamide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

UPLC-MS/MS Method for Quantification in Plasma

The following is a general outline of a validated UPLC-MS/MS method for the quantification of zonisamide in plasma, which can be adapted for this compound.[9]

Sample Preparation:

-

Protein Precipitation: A simple and rapid method for sample cleanup. To a plasma sample, add a precipitating agent such as acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Extract the plasma sample with a suitable organic solvent (e.g., ethyl acetate).

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically in the range of 1-10 µL.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

-

Selectivity and Specificity

-

Linearity (Calibration Curve)

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

This compound, as the primary acetylated metabolite of zonisamide, is a molecule of significant interest in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical methodologies. While some data, particularly detailed spectroscopic and toxicological information, remain to be fully elucidated in the public domain, this guide serves as a foundational resource for researchers and scientists working with this important compound. Further investigation into the specific pharmacological activity and safety profile of this compound will contribute to a more complete understanding of the overall disposition and effects of its parent drug, zonisamide.

References

-

Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8). [Link]

-

This compound | 68936-43-6 | SynZeal. [Link]

-

A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis - ResearchGate. (2025, August 6). [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. [Link]

-

Zonisamide | C8H8N2O3S | CID 5734 - PubChem - NIH. [Link]

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC - NIH. [Link]

-

Pharmacometabolomics applied to zonisamide pharmacokinetic parameter prediction. (2018, May 9). [Link]

-

Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - NIH. (2022, July 31). [Link]

-

Zonisamide USP Related Compound A | 73101-64-1 - SynZeal. [Link]

-

Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods - ResearchGate. (2025, December 30). [Link]

-

N-Acylation of sulfonamides using N-acylbenzotriazoles - Semantic Scholar. [Link]

-

Zonisamide-impurities - Pharmaffiliates. [Link]

-

Zonisamide - StatPearls - NCBI Bookshelf - NIH. [Link]

-

1 H NMR data of 3a-3j: δ H and δ N [ppm] and coupling constants J [Hz] - ResearchGate. [Link]

-

Pharmacokinetics and toxicity of zonisamide in cats - PMC - NIH. [Link]

-

a review on bioanalytical method development and validation - iajps. [Link]

-

34 - - Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone - auremn. [Link]

-

Evaluation of zonisamide for the treatment of focal epilepsy: a review of pharmacokinetics, clinical efficacy and adverse effects - Taylor & Francis Online. (2020, March 2). [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex - ChemRxiv. [Link]

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]

-

The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

Zonisamide: its pharmacology, efficacy and safety in clinical trials. [Link]

-

Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - NIH. [Link]

-

Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - MDPI. [Link]

-

Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). [Link]

-

Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Publications. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). [Link]

-

Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC - NIH. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

ZONEGRAN® (zonisamide) capsules, for oral administration. [Link]

-

Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC. (2023, November 10). [Link]

-

Neuropharmacology of zonisamide, a new antiepileptic drug - PubMed. [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide - YouTube. (2022, December 25). [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). [Link]

-

Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed. [Link]

-

Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed. [Link]

-

High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine - SciSpace. [Link]

Sources

- 1. This compound | 68936-43-6 | SynZeal [synzeal.com]

- 2. This compound | 68936-43-6 | IA17048 | Biosynth [biosynth.com]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. rsc.org [rsc.org]

- 7. onlinepharmacytech.info [onlinepharmacytech.info]

- 8. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Zonisamide: A Technical Guide to its Primary Metabolite

Introduction

Zonisamide, a sulfonamide anticonvulsant distinguished by its 1,2-benzisoxazole structure, is a cornerstone in the management of epilepsy.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, of which metabolism is a critical determinant. For researchers, scientists, and drug development professionals, a granular understanding of a drug's metabolic pathway is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the primary metabolite of Zonisamide, elucidating the enzymatic processes involved, the analytical methodologies for its characterization, and its clinical significance.

The Primary Metabolic Pathway: Reductive Cleavage to 2-(sulfamoylacetyl)phenol (SMAP)

The principal metabolic transformation of Zonisamide does not involve classical oxidation, but rather a reductive cleavage of its 1,2-benzisoxazole ring. This biotransformation yields the primary metabolite, 2-(sulfamoylacetyl)phenol, commonly referred to as SMAP.[2][3] This reaction is predominantly mediated by the cytochrome P450 isoform CYP3A4, a key enzyme in the metabolism of a vast array of xenobiotics. To a lesser extent, CYP2C19 and CYP3A5 have also been shown to catalyze this reduction.[2]

The causality behind this metabolic route lies in the chemical structure of Zonisamide. The 1,2-benzisoxazole ring system is susceptible to reductive metabolism, leading to the opening of the heterocyclic ring and the formation of the phenolic metabolite, SMAP. This biotransformation is a crucial step in the detoxification and subsequent elimination of Zonisamide from the body.

A secondary, less prominent metabolic pathway involves the acetylation of the sulfonamide nitrogen by N-acetyl-transferases to form N-acetyl zonisamide.[3][4]

Chemical Structures of Zonisamide and its Major Metabolites

Figure 1: Chemical structures of Zonisamide and its metabolites.

Quantitative Analysis of Zonisamide Metabolism

Understanding the quantitative contribution of each metabolic pathway is essential for a comprehensive pharmacokinetic profile. Studies have shown that following administration, a significant portion of Zonisamide is metabolized prior to excretion. The relative proportions of Zonisamide and its metabolites recovered in urine provide a clear picture of its metabolic fate.

| Compound | Percentage of Excreted Dose in Urine |

| Unchanged Zonisamide | 35%[3][5] |

| Glucuronide of SMAP | 50%[3][5] |

| This compound | 15%[3][5] |

Table 1: Urinary Excretion of Zonisamide and its Metabolites.

The data unequivocally demonstrates that the formation of SMAP, which is subsequently conjugated with glucuronic acid for enhanced water solubility and excretion, is the predominant metabolic pathway for Zonisamide.

Pharmacological Activity of Zonisamide Metabolites

A critical aspect of drug metabolism studies is to determine whether the resulting metabolites are pharmacologically active or contribute to toxicity. In the case of Zonisamide, both the primary metabolite, SMAP, and the secondary metabolite, this compound, are considered to be inactive and non-toxic.[6][7] This is a favorable characteristic, as it simplifies the pharmacokinetic-pharmacodynamic relationship, with the therapeutic and adverse effects being attributable to the parent compound. While SMAP is a phenol derivative, and high concentrations of phenols can be associated with toxicity, the concentrations achieved through Zonisamide metabolism are not considered to pose a significant risk.[8][9]

Experimental Protocols for the Analysis of Zonisamide and its Metabolites

The accurate quantification of Zonisamide and its metabolites in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most widely employed analytical techniques.[10]

Detailed UHPLC-MS/MS Methodology for Zonisamide Quantification

The following protocol is a representative example of a validated UHPLC-MS/MS method for the determination of Zonisamide in human plasma, demonstrating the self-validating nature of such analytical procedures through the use of an internal standard and rigorous validation parameters.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated Zonisamide analogue).

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

UHPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zonisamide: Precursor ion > Product ion (specific m/z values to be determined).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Method Validation:

-

The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).

Figure 2: Experimental workflow for UHPLC-MS/MS analysis.

Clinical Implications and Drug-Drug Interactions

The central role of CYP3A4 in Zonisamide metabolism has significant clinical implications, particularly concerning drug-drug interactions.

-

CYP3A4 Inducers: Co-administration of Zonisamide with potent CYP3A4 inducers, such as carbamazepine, phenytoin, and rifampicin, can accelerate Zonisamide metabolism, leading to lower plasma concentrations and potentially reduced efficacy.[4] Dose adjustments of Zonisamide may be necessary in such scenarios.

-

CYP3A4 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors, like ketoconazole, itraconazole, and clarithromycin, can decrease the metabolism of Zonisamide, resulting in elevated plasma concentrations and an increased risk of adverse effects.[5] Careful monitoring is warranted when these drugs are used concomitantly.

Figure 3: Logical relationship of CYP3A4-mediated drug interactions.

Conclusion

The primary metabolite of Zonisamide is 2-(sulfamoylacetyl)phenol (SMAP), formed through a CYP3A4-mediated reductive cleavage of the parent molecule's 1,2-benzisoxazole ring. This metabolic pathway, along with a minor acetylation pathway, accounts for the majority of Zonisamide's elimination. The resulting metabolites are pharmacologically inactive, a beneficial trait that simplifies the drug's clinical application. A thorough understanding of this metabolic profile, particularly the pivotal role of CYP3A4, is indispensable for drug development professionals and clinicians to anticipate and manage potential drug-drug interactions, thereby ensuring the safe and effective use of Zonisamide in the treatment of epilepsy.

References

-

U.S. National Library of Medicine. (n.d.). Zonisamide. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

-

Sills, G. J. (2007). Pharmacokinetics and drug interactions with zonisamide. Epilepsia, 48(3), 447–453. [Link]

-

Wilfong, A., & Willmore, L. J. (2006). Zonisamide--a review of experience and use in partial seizures. Neuropsychiatric disease and treatment, 2(3), 269–280. [Link]

-

U.S. Food and Drug Administration. (2020). ZONEGRAN® (zonisamide) capsules, for oral administration. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Zonisamide. In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Milošević, N., Čolović, M., Stojiljković, M., & Stanković, A. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC-MS/MS: Application to Clinical Practice. Molecules (Basel, Switzerland), 27(15), 4930. [Link]

-

ResearchGate. (n.d.). Chemical structure of zonisamide. Retrieved from [Link]

-

Nakasa, H., Komiya, M., Ohmori, S., Rikihisa, T., & Kitada, M. (1998). Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data. European journal of clinical pharmacology, 54(1), 17–22. [Link]

-

Patel, P. N., Soni, T. K., & Shrivastav, P. S. (2014). A novel HPLC method for determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Journal of pharmaceutical and biomedical analysis, 98, 229–236. [Link]

-

Qin, Y., Zhang, Q., Liu, A., & Ma, Z. Q. (2024). CYP3A Mediates an Unusual C(sp2)-C(sp3) Bond Cleavage via Ipso-Addition of Oxygen in Drug Metabolism. Angewandte Chemie (International ed. in English), e202405197. Advance online publication. [Link]

-

U.S. National Library of Medicine. (n.d.). Zonisamide. In DailyMed. Retrieved from [Link]

-

Zhang, Q., & Ma, Z. Q. (2024). CYP3A-Mediated Carbon-Carbon Bond Cleavages in Drug Metabolism. Biomolecules, 14(9), 1083. [Link]

-

ResearchGate. (n.d.). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Retrieved from [Link]

-

Al-Za'abi, M. A., & Al-Busaidi, I. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1). [Link]

-

Sevrioukova, I. F. (2016). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochemistry. Biokhimiia, 81(12), 1435–1449. [Link]

-

ResearchGate. (n.d.). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Retrieved from [Link]

-

RxList. (n.d.). Zonegran (Zonisamide): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Wikipedia. (n.d.). Zonisamide. Retrieved from [Link]

-

Asconapé, J. J., & Abou-Khalil, B. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. Neurology and therapy, 12(6), 1641–1663. [Link]

-

U.S. National Library of Medicine. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phenol. In Toxicological Profile for Phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

-

Ho, C. M., Chen, Y. T., & Lee, C. Y. (2022). Decoding the selective chemical modulation of CYP3A4. Nature communications, 13(1), 1888. [Link]

-

Gbeddy, G., E-I, E., & Yu, H. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 17(21), 8192. [Link]

-

U.S. National Library of Medicine. (n.d.). Toxicological Profile for Phenol. In Bookshelf. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

Sources

- 1. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Zonegran (Zonisamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

An In-Depth Technical Guide to the Synthesis and Analysis of N-Acetyl Zonisamide in Humans

Abstract

Zonisamide, a sulfonamide anti-epileptic drug with a unique 1,2-benzisoxazole structure, undergoes significant metabolism in humans, leading to the formation of N-acetyl zonisamide.[1][2][3] This N-acetylation is a critical pathway in the drug's disposition and is mediated by the polymorphic N-acetyltransferase (NAT) enzymes.[4] Understanding the synthesis and pharmacokinetics of this compound is paramount for drug development professionals and researchers investigating the clinical pharmacology of zonisamide, including its efficacy and potential for adverse drug reactions. This technical guide provides a comprehensive overview of the enzymatic basis of this compound formation, a detailed protocol for its in-vitro synthesis using recombinant human N-acetyltransferases, and robust analytical methodologies for its quantification.

Introduction: The Clinical Significance of Zonisamide and its Metabolism

Zonisamide is a broad-spectrum anti-epileptic drug (AED) indicated for the adjunctive treatment of partial seizures in adults.[1][2] Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels and T-type calcium channels, which contributes to the stabilization of neuronal membranes and the prevention of seizure propagation.[2]

The clinical response to zonisamide can be influenced by its metabolic fate. In humans, zonisamide is extensively metabolized, with two primary pathways identified:

-

Reductive Cleavage: Mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of 2-sulfamoylacetyl phenol (SMAP).[1][2][4]

Following administration, approximately 15% of the excreted dose of zonisamide is recovered in the urine as this compound, highlighting the significance of this metabolic route.[4] The enzymes responsible for this acetylation are the N-acetyltransferases (NATs), which are well-known for their genetic polymorphisms that can lead to inter-individual differences in drug metabolism and response.[5]

The Enzymatic Synthesis of this compound: The Role of N-Acetyltransferases (NATs)

The conversion of zonisamide to this compound is catalyzed by N-acetyltransferases (NATs), a family of cytosolic enzymes that play a crucial role in the metabolism of various drugs and xenobiotics containing aromatic amine or hydrazine moieties.[6] In humans, two functional NAT enzymes have been identified: NAT1 and NAT2.[6]

While direct studies on zonisamide acetylation by specific NAT isoforms are limited, the metabolism of other sulfonamides, such as sulfamethoxazole, has been extensively studied and provides a strong model for understanding zonisamide's N-acetylation. Both NAT1 and NAT2 have been shown to acetylate sulfonamides.[7] However, NAT1 typically exhibits a higher affinity (lower Km) for these substrates, suggesting it may be the primary enzyme responsible for their acetylation at therapeutic concentrations.[7] Genetic polymorphisms in the NAT2 gene are well-established and lead to distinct "slow," "intermediate," and "rapid" acetylator phenotypes, which can significantly impact the metabolism of NAT2 substrates.[5] Polymorphisms in NAT1 also exist, though their clinical significance is less well-defined.[8]

The enzymatic reaction involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the nitrogen atom of the sulfonamide group of zonisamide.

Metabolic Pathway of Zonisamide to this compound

Caption: Enzymatic conversion of zonisamide to this compound.

In-Vitro Synthesis of this compound: An Experimental Protocol

The synthesis of this compound as a reference standard is crucial for pharmacokinetic studies, metabolite identification, and toxicological assessments. While chemical synthesis is possible, an enzymatic approach using recombinant human N-acetyltransferases offers a biomimetic route that closely mirrors the in vivo metabolic pathway. This protocol is adapted from established methods for studying the N-acetylation of other sulfonamides.[7]

Materials and Reagents

-

Zonisamide (analytical standard)

-

Recombinant human NAT1 and NAT2 (expressed in E. coli or other suitable systems)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator/water bath

-

HPLC system with UV or Mass Spectrometry (MS) detector

Experimental Workflow

Caption: Step-by-step workflow for the enzymatic synthesis and analysis.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of zonisamide (e.g., 10 mM) in a suitable solvent such as methanol or DMSO.

-

Prepare a fresh stock solution of acetyl-CoA (e.g., 10 mM) in ultrapure water immediately before use.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing DTT (e.g., 1 mM) to maintain enzyme stability.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following components to a final volume of 100 µL:

-

Reaction buffer

-

Recombinant human NAT1 or NAT2 enzyme (concentration to be optimized based on enzyme activity)

-

Zonisamide (final concentration to be varied for kinetic studies, e.g., 10 µM to 1 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA (final concentration typically 100-200 µM).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, within the linear range of the reaction).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol.

-

Vortex the mixture vigorously to precipitate the enzyme.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Inject an appropriate volume onto the HPLC system.

-

Analytical Methods for this compound Quantification

Accurate and sensitive analytical methods are essential for the quantification of this compound in in-vitro reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection is the method of choice.[9][10][11]

HPLC-UV Method

A reversed-phase HPLC method can be developed for the separation of zonisamide and this compound.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile and/or methanol).[9] |

| Flow Rate | 1.0 - 1.2 mL/min[9] |

| Detection Wavelength | 240 nm or 285 nm[9][12] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 35°C) |

Method Validation: The method should be validated according to ICH or FDA guidelines for bioanalytical method validation, including assessments of specificity, linearity, accuracy, precision, and stability.[1]

LC-MS/MS Method

For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing pure standards of zonisamide and this compound. |

Expected Outcomes and Data Interpretation

The successful implementation of the described protocols will yield quantitative data on the formation of this compound.

Enzyme Kinetics

By varying the concentration of zonisamide while keeping the acetyl-CoA concentration constant, Michaelis-Menten kinetics can be determined for both NAT1 and NAT2.

| Enzyme | Substrate | Km (mM) | Vmax (relative) |

| NAT1 | Sulfamethoxazole | 1.2 - 1.5 | - |

| NAT2 | Sulfamethoxazole | ~5 - 15 | - |

Table based on data for sulfamethoxazole, a structurally related sulfonamide.[7] Kinetic parameters for zonisamide are expected to be in a similar range.

The lower Km of NAT1 for sulfamethoxazole suggests a higher affinity for this substrate compared to NAT2.[7] Similar investigations with zonisamide will elucidate the relative contributions of NAT1 and NAT2 to its acetylation.

Conclusion

The N-acetylation of zonisamide is a significant metabolic pathway in humans, primarily catalyzed by the NAT1 and NAT2 enzymes. This technical guide provides a framework for the in-vitro synthesis of this compound using recombinant human enzymes, which is essential for obtaining an authentic analytical standard. The detailed experimental protocol and analytical methods described herein will enable researchers and drug development professionals to further investigate the pharmacokinetics and clinical implications of zonisamide metabolism. A thorough understanding of the factors influencing this compound formation, including genetic polymorphisms in NAT enzymes, will contribute to the safer and more effective use of zonisamide in the treatment of epilepsy.

References

- Cribb, A. E., Spielberg, S. P., & Griffin, G. P. (1995). Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism. Drug Metabolism and Disposition, 23(2), 224-229.

- ZONEGRAN® (zonisamide) capsules, for oral administration. (2011).

- AMRI.

- Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5-9.

- Biton, V. (2007). Zonisamide: newer antiepileptic agent with multiple mechanisms of action. Expert review of neurotherapeutics, 7(11), 1591-1600.

- PubChem. Zonisamide.

- Rmandić, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 958.

- Nuvisan.

- Reddy, B. S., et al. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian journal of pharmaceutical sciences, 72(3), 302-306.

- Hypha Discovery. Metabolite Synthesis.

- U.S. National Library of Medicine. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism.

- Sahoo, S. K., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 8(9), 1326-1337.

- Marques, C., et al. (2021). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 13(28), 3181-3190.

- Patel, B. N., et al. (2021). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 14(3).

- Manwar, J. V., et al. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. World Journal of Pharmaceutical and Medical Research, 6(12), 196-200.

- Satyanarayana, L., et al. (2005). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian journal of pharmaceutical sciences, 67(6), 701.

- ResearchGate. (2022).

- Chen, K. C., et al. (2020). Zonisamide for the Treatment of Parkinson Disease: A Current Update. Frontiers in pharmacology, 11, 586512.

- Andres, H. H., et al. (1983). A new substrate for the measurement of N-acetyltransferase activity. Enzyme, 30(3), 155-161.

- Vree, T. B., et al. (1980). Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. Clinical pharmacokinetics, 5(3), 274-294.

- Vree, T. B., et al. (1983). The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine. Pharmaceutisch weekblad. Scientific edition, 5(2), 49-56.

- ResearchGate.

- Twelves, E. L., et al. (2011). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. Cancer prevention research (Philadelphia, Pa.), 4(10), 1599-1608.

- Google Patents. (2005). One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide.

- Science Alert.

- National Center for Biotechnology Information. (2023). Zonisamide. In StatPearls.

- Grant, D. M., et al. (1994). Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli. The Journal of biological chemistry, 269(43), 26839-26846.

- Biosynth. This compound.

- Google Patents. (2006).

- Purdue University. (2025). Purification and activity assays of N-terminal acetyltransferase D. Methods in Enzymology.

- Google Patents. (2006). Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Zonisamide.

- U.S. National Library of Medicine. Purification and activity assays of N-terminal acetyltransferase D.

- Biton, V. (2004). Zonisamide: Newer Antiepileptic Agent With Multiple Mechanisms of Action. Expert Review of Neurotherapeutics, 4(6), 935-943.

- NIMH Chemical Synthesis and Drug Supply Program.

- MDPI. (2021). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen.

- Hein, D. W., Doll, M. A., & Habil, D. (2022). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. Toxics, 10(3), 108.

- Habil, D., et al. (2022). Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. Toxicology reports, 9, 1370-1376.

- University of Louisville. (2013). Investigation of human n-acetyltransferases (NAT1 and NAT2)

- U.S. National Library of Medicine. The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug.

- Jackson, K. D., et al. (2025). N-acetyltransferase (NAT)

- Yamakado, H., et al. (2017). Zonisamide inhibits monoamine oxidase and enhances motor performance and social activity. Neuroscience research, 124, 42-49.

- U.S. National Library of Medicine. Synthesis and NMR spectroscopic studies of novel N-Acetyl-3-hydrazonoalkyl tetramic acids.

- U.S. National Library of Medicine. Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine.

- ResearchGate.

- MDPI. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells.

- ResearchGate. Synthesis and NMR spectroscopic studies of novel N-Acetyl-3-hydrazonoalkyl tetramic acids.

Sources

- 1. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bdigital.ipg.pt [bdigital.ipg.pt]

- 11. wjpmr.com [wjpmr.com]

- 12. saudijournals.com [saudijournals.com]

In Vitro Synthesis of N-Acetyl Zonisamide: A Technical Guide for Research Applications

Abstract

N-Acetyl Zonisamide is the primary metabolite of the anti-epileptic and anti-Parkinsonian drug, Zonisamide.[1][2] Its availability as a pure analytical standard is crucial for a wide range of research applications, including pharmacokinetic and pharmacodynamic (PK/PD) studies, metabolism assays, and as a reference compound in therapeutic drug monitoring (TDM).[3] This guide provides a comprehensive, technically-grounded protocol for the in vitro chemical synthesis, purification, and characterization of this compound. The methodology is designed to be robust and reproducible for researchers in pharmacology, medicinal chemistry, and drug development. It is based on established principles of N-acetylation of sulfonamides, ensuring a high yield of the target compound with verifiable purity.

Introduction: The Scientific Imperative for this compound Synthesis

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide-based anticonvulsant with a unique multi-modal mechanism of action, including the blockade of voltage-gated sodium and T-type calcium channels.[4][5][6] Upon administration, Zonisamide is hepatically metabolized via two primary pathways: reductive cleavage of the benzisoxazole ring by CYP3A4 and acetylation of the sulfonamide nitrogen by N-acetyl-transferases.[1][2][4] This latter pathway yields this compound, a major metabolite excreted in urine.[2][7]

The synthesis of this compound is of significant research interest for several reasons:

-

Analytical Standard: It serves as a critical reference standard for the accurate quantification of Zonisamide and its metabolites in biological matrices (plasma, urine) during preclinical and clinical trials.[8][9]

-

Metabolic Studies: Availability of the pure metabolite allows for detailed investigation into the kinetics and pathways of Zonisamide metabolism.

-

Pharmacological Profiling: Researchers can independently assess the pharmacological or toxicological activity of this compound, determining its contribution to the overall therapeutic or adverse effect profile of the parent drug.

This guide details a practical and efficient chemical synthesis approach, moving from theoretical principles to a step-by-step laboratory protocol.

Foundational Chemistry: The N-Acetylation of Sulfonamides

The core of this synthesis is the N-acetylation of the primary sulfonamide group of Zonisamide. The lone pair of electrons on the sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Reaction Scheme:

Causality of Reagent Selection:

-

Substrate: Zonisamide (C₈H₈N₂O₃S, Molar Mass: 212.22 g/mol ) is the starting material.[10] Its sulfonamide group (-SO₂NH₂) is the target for acetylation.

-

Acetylating Agent: Acetic anhydride ((CH₃CO)₂O) is selected as the acetylating agent. It is highly effective, readily available, and its reaction with the sulfonamide is generally clean. The byproduct, acetic acid, is easily removed during workup. Other reagents like acetyl chloride could be used but are often more aggressive and generate corrosive HCl gas.

-

Catalyst/Base: While some N-acylations of sulfonamides proceed under acidic conditions, a base is often employed to deprotonate the sulfonamide, increasing its nucleophilicity and driving the reaction to completion.[11][12] Pyridine is a suitable choice as it can act as both a base and a solvent. However, for simplicity and to avoid potentially difficult-to-remove solvents, this protocol will utilize a common organic base like triethylamine (TEA) in an inert solvent.

-

Solvent: A dry, aprotic solvent is required to prevent hydrolysis of the acetic anhydride. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices due to their inert nature and low boiling points, which facilitate easy removal post-reaction.

Experimental Protocol: Synthesis and Purification

This protocol is designed for a laboratory scale synthesis and can be scaled as required. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Zonisamide | ≥98% Purity | Sigma-Aldrich, TCI | Starting Material |

| Acetic Anhydride | Reagent Grade | Fisher Scientific | Acetylating Agent |

| Triethylamine (TEA) | ≥99% | Acros Organics | Base |

| Dichloromethane (DCM) | Anhydrous | EMD Millipore | Reaction Solvent |

| Ethyl Acetate | HPLC Grade | VWR | For Extraction/Chromatography |

| Hexanes | HPLC Grade | VWR | For Chromatography |

| Hydrochloric Acid (HCl) | 1 M Aqueous | LabChem | For Workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- | For Workup |

| Brine (Saturated NaCl) | Aqueous Solution | --- | For Workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | --- | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | --- | For Chromatography |

Step-by-Step Synthesis Procedure

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Zonisamide (e.g., 1.0 g, 4.71 mmol).

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir at room temperature until the Zonisamide is fully dissolved.

-

Base Addition: Add triethylamine (TEA) (e.g., 0.79 mL, 5.65 mmol, 1.2 eq) to the solution.

-

Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (e.g., 0.53 mL, 5.65 mmol, 1.2 eq) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Zonisamide) is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding 20 mL of deionized water.

-

Workup - Extraction:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of DCM and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield a purified solid. The melting point of this compound has been reported as 183 °C.[13]

Visualization of the Experimental Workflow

The entire process, from starting materials to the final, characterized product, can be visualized as a logical workflow.

Caption: Workflow for the In Vitro Synthesis and Purification of this compound.

Characterization and Quality Control: A Self-Validating System

Confirmation of the product's identity and purity is paramount. The following methods are recommended for a comprehensive characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the synthesized product and assessing its purity.

-

Expected Molecular Weight: this compound (C₁₀H₁₀N₂O₄S) has a molar mass of 254.26 g/mol .[13]

-

Expected Result: In ESI+ mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 255.04.

-

Purity: The purity can be estimated by the relative area of the product peak in the chromatogram. Several LC-MS/MS methods for quantifying Zonisamide can be adapted for this purpose.[3][8][9][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides definitive structural confirmation. Based on analogous N-acetylated sulfonamide structures, the following characteristic peaks are expected (in CDCl₃ or DMSO-d₆):[15][16][17]

-

A singlet around δ 2.1-2.3 ppm corresponding to the three protons of the newly introduced acetyl group (-COCH₃).

-

A singlet for the methylene protons (-CH₂-) adjacent to the sulfonamide group.

-

Aromatic protons from the benzisoxazole ring system, typically in the range of δ 7.0-8.0 ppm .

-

A broad singlet for the sulfonamide proton (-SO₂NH-), which may be exchangeable with D₂O.

High-Performance Liquid Chromatography (HPLC)

An isocratic or gradient HPLC method with UV detection (e.g., at 240 nm) can be developed to determine the final purity of the synthesized compound with high accuracy.[18] The absence of a peak corresponding to the Zonisamide starting material is a key indicator of reaction completion and purification efficacy.

| Analytical Technique | Parameter | Expected Result for this compound |

| LC-MS (ESI+) | [M+H]⁺ | m/z 255.04 |

| ¹H NMR | Acetyl Protons (-CH₃) | Singlet, δ ~2.2 ppm (3H) |

| Aromatic Protons | Multiplets, δ ~7.0-8.0 ppm | |

| HPLC (UV) | Purity Assessment | >95% (based on peak area) |

| Melting Point | Physical Constant | ~183 °C[13] |

Conclusion

This guide outlines a reliable and chemically sound protocol for the in vitro synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, research professionals can confidently produce this vital metabolite for use as an analytical standard in a variety of scientific investigations. The principles of N-acetylation and the rigorous analytical validation ensure the integrity and trustworthiness of the final product, empowering further research into the pharmacology and metabolism of Zonisamide.

References

-

Upton, R. A., & Giammarco, R. A. (2025). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. ResearchGate. Retrieved from [Link]

-

Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. (2025). ResearchGate. Retrieved from [Link]

-

Gupta, S., & Gelfand, A. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. Neurology. Clinical practice. Retrieved from [Link]

-

Upton, R. A., & Giammarco, R. A. (n.d.). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Retrieved from [Link]

-

Mu, J., et al. (2015). Zonisamide-induced acute kidney injury. Case reports in nephrology. Retrieved from [Link]

-

Al-Ghobashy, M. A., et al. (n.d.). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem. Retrieved from [Link]

-

O'Sullivan, S., et al. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Retrieved from [Link]

-

Deinveste, A., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

-

Mu, J., et al. (2015). (PDF) Zonisamide-induced acute kidney injury. ResearchGate. Retrieved from [Link]

-

Chemical structure of zonisamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Zonisamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Zonisamide LC-MS/MS derived analytical readouts. (n.d.). ResearchGate. Retrieved from [Link]

-

Bougheloum, A., et al. (2018). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. Retrieved from [Link]

-

Patel, R., & Tadi, P. (2025). Zonisamide. StatPearls. Retrieved from [Link]

-

ZONEGRAN® (zonisamide) capsules, for oral administration. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Jančić Stojanović, B., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules. Retrieved from [Link]

-

Al-Ghobashy, M. A., et al. (2016). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. Retrieved from [Link]

-

Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]

-

Wilfong, A., & Willmore, L. J. (2006). Zonisamide – a review of experience and use in partial seizures. Neuropsychiatric disease and treatment. Retrieved from [Link]

-

Bahrami, G., et al. (2005). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Zonisamide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zonisamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 68936-43-6 | IA17048 | Biosynth [biosynth.com]

- 14. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum [chemicalbook.com]

- 17. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Zonisamide CAS number and molecular weight

An In-depth Technical Guide to N-Acetyl Zonisamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, the primary metabolite of the anti-epileptic drug (AED) Zonisamide. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its physicochemical properties, metabolic pathway, synthesis, and analytical quantification.

Part 1: Core Physicochemical and Structural Identification

This compound is the product of the Phase II metabolic acetylation of Zonisamide, a sulfonamide-based anticonvulsant.[1][2] While the parent drug, Zonisamide, is pharmacologically active, this compound is considered an inactive metabolite.[1][3][4] Understanding its properties is crucial for pharmacokinetic (PK) and drug metabolism (DMPK) studies of Zonisamide, where it serves as a critical biomarker of metabolic clearance.

Key Properties and Identifiers

A summary of the essential quantitative data for this compound is presented below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 68936-43-6 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₀N₂O₄S | [5][6][7] |

| Molecular Weight | 254.26 g/mol | [5][6] |

| Chemical Name | N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]-acetamide | [5] |

| Synonyms | N-Acetyl-3-(sulfamoylmethyl)-1,2-benzisoxazole | [7] |

| Melting Point | 183 °C | [5] |

Chemical Structure

The structure of this compound is defined by the acetylation of the sulfonamide nitrogen of the parent Zonisamide molecule.

Caption: Figure 1: Chemical Structure of this compound.

Part 2: Biological Fate and Metabolic Pathway

Zonisamide undergoes two primary metabolic transformations in humans: acetylation to form this compound and reductive cleavage of the benzisoxazole ring to form 2-sulfamoylacetyl phenol (SMAP).[1][9] The acetylation pathway is mediated by N-acetyl-transferase enzymes.[2][9] Approximately 15-20% of an administered Zonisamide dose is recovered in the urine as this compound.[2][3] This metabolic route is significant as it does not involve the cytochrome P450 (CYP) enzyme system, which mediates the reduction to SMAP (specifically CYP3A4).[2][9] This dual-pathway clearance reduces the potential for certain drug-drug interactions, although co-administration with CYP3A4 inducers can still increase overall Zonisamide clearance.[10][11]

Metabolic Transformation of Zonisamide

The following diagram illustrates the primary metabolic pathways of Zonisamide. The acetylation pathway represents a key detoxification route, converting the active drug into an inactive, excretable form.

Caption: Figure 2: Primary metabolic pathways of Zonisamide.

Part 3: Laboratory Synthesis and Characterization

While this compound is commercially available as a reference standard, in-house synthesis may be required for specific research applications, such as isotopic labeling. The synthesis is a straightforward N-acetylation of Zonisamide.

Experimental Protocol: N-Acetylation of Zonisamide

This protocol describes a standard, reliable method for synthesizing this compound. The causality behind the reagent choice is critical: acetic anhydride serves as the acetyl group donor, and a mild base like pyridine acts as both a solvent and a catalyst, scavenging the acetic acid byproduct to drive the reaction to completion.

Materials:

-

Zonisamide (Parent API)

-

Acetic Anhydride (Reagent Grade)

-

Pyridine (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (Anhydrous)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Zonisamide in anhydrous pyridine under a nitrogen atmosphere.

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Add 1.5 equivalents of acetic anhydride dropwise while stirring.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding cold deionized water to hydrolyze excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), deionized water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC analysis.

Synthesis Workflow Diagram

Caption: Figure 3: Workflow for the laboratory synthesis of this compound.

Part 4: Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for clinical and preclinical studies. A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this purpose.

Protocol: RP-HPLC Method for this compound Quantification

This protocol is adapted from established methods for Zonisamide and its impurities, optimized for the specific analysis of the N-acetylated metabolite.[12][13] The choice of a C18 column is based on its proven versatility and retention capabilities for moderately polar compounds. The mobile phase composition (acetonitrile/water) is selected to provide optimal resolution and peak shape, with UV detection at 240 nm, a wavelength where both Zonisamide and this compound exhibit strong absorbance.[12][13]

Instrumentation & Consumables:

-

HPLC system with UV/Vis or Diode Array Detector (DAD)

-

C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphate Buffer (pH 3.0)

-

This compound Reference Standard

Chromatographic Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (35:65 v/v) | Provides good separation and peak symmetry for sulfonamides. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring efficiency. |

| Column Temp. | 35°C | Improves peak shape and ensures reproducible retention times. |

| Detection | UV at 240 nm | Wavelength of high absorbance for the benzisoxazole chromophore.[12] |

| Injection Vol. | 20 µL | Standard volume for achieving good sensitivity. |

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile. Create a calibration curve by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Sample Preparation (Plasma): For plasma samples, a protein precipitation step is required. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex thoroughly, and centrifuge at >10,000 x g for 10 minutes.[12]

-

Extraction (Alternative): For higher sensitivity, a microextraction by packed sorbent (MEPS) can be employed for sample cleanup and concentration.[12][14]

-

Analysis: Inject the supernatant (from step 2) or the eluate (from step 3) into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

References

-

Glauser, T. A. (2006). Zonisamide – a review of experience and use in partial seizures. Neuropsychiatric Disease and Treatment, 2(3), 305–316. Retrieved from [Link][1]

-

BioOrganics. (n.d.). This compound. Retrieved from [Link][7]

-

U.S. Food and Drug Administration. (2020). ZONEGRAN® (zonisamide) capsules, for oral administration. Retrieved from [Link][2]

-

Ueda, S., et al. (2021). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. ResearchGate. Retrieved from [Link][3]

-

Clinivex. (n.d.). CAS 68936-43-6 | this compound Supplier. Retrieved from [Link][15]

-

Desarkar, P., & Geller, E. B. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. Clinical Pharmacology in Drug Development, 12(10), 963-977. Retrieved from [Link][10]

-

Brodie, M. J. (2004). Pharmacokinetics and drug interactions of zonisamide. ResearchGate. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem Compound Database. Retrieved from [Link][9]

-

Drugs.com. (2024). Zonisamide Monograph for Professionals. Retrieved from [Link][16]

-

Rodrigues, M., et al. (2015). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 7(18), 7693-7701. Retrieved from [Link][12][14]

-

Torres, H., & González-de la Parra, M. (2022). Zonisamide (antiepileptic) synthesis. ResearchGate. Retrieved from [Link][18]

-

Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. Epilepsy & Behavior, 5(Suppl 2), S24-S29. Retrieved from [Link][19]

-

Jain, D. K., et al. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(1), 71–77. Retrieved from [Link][13]

-

Sreekanth, N., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy, 8(11), 324-331. Retrieved from [Link][20]

-

Cuniere, N., et al. (2020). Improving Zonisamide Manufacturing: Insights into Stereochemistry and Mechanisms for Continuous Optimization. ResearchGate. Retrieved from [Link][21]

-

Tumpa, A., et al. (2021). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 26(16), 4991. Retrieved from [Link][4]

Sources

- 1. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]